1-Dimethylamino-2-propanol
Overview
Description
Mechanism of Action
Target of Action
1-Dimethylamino-2-propanol, also known as Dimepranol, primarily targets the choline uptake system . It acts as a potent protector against mechlorethamine cytotoxicity .
Mode of Action
Dimepranol is a tertiary amine and a dimethylamino-alcohol . It interacts with its targets by inhibiting the uptake of choline . This inhibition can protect against the cytotoxic effects of mechlorethamine .
Biochemical Pathways
It is known that it inhibits the uptake of choline, which is a crucial component in the synthesis of the neurotransmitter acetylcholine . This could potentially affect various neurological pathways.
Result of Action
The inhibition of choline uptake by Dimepranol can lead to a decrease in the synthesis of acetylcholine, a key neurotransmitter. This can result in various molecular and cellular effects, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
1-Dimethylamino-2-propanol is a tertiary amine and a dimethylamino-alcohol with a high boiling point . It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake
Cellular Effects
It is known to be a potent protector against mechlorethamine cytotoxicity This suggests that it may have a role in protecting cells from certain types of damage
Molecular Mechanism
It is known to inhibit choline uptake , which suggests that it may interact with choline transporters or enzymes involved in choline metabolism
Metabolic Pathways
It is known to inhibit choline uptake , suggesting that it may interact with enzymes or cofactors involved in choline metabolism
Preparation Methods
Dimepranol can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with propylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
Dimepranol undergoes several types of chemical reactions, including:
Oxidation: Dimepranol can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: Dimepranol can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Dimepranol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Dimepranol is studied for its potential effects on biological systems, including its role in cellular processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Dimepranol is similar to other amino alcohols, such as dimethylaminoisopropanol. its unique combination with inosine in inosine pranobex sets it apart due to its specific immunomodulatory and antiviral properties . Other similar compounds include:
Dimethylaminoisopropanol: Used as a building block in organic synthesis and as an active ingredient in pharmaceutical formulations.
Dimepranol’s unique properties and applications make it a valuable compound in both scientific research and pharmaceutical industries.
Properties
IUPAC Name |
1-(dimethylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031210 | |
Record name | Dimepranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propanol, 1-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
108-16-7 | |
Record name | 1-(Dimethylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimepranol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Dimethylamino)-2-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimepranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylamino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEPRANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX17195H4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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